N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide

Dopamine D4 receptor D2L selectivity SAR linker length

N-[(1-Benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide (CAS 1208512-99-5, MF C24H26N2O, MW 358.48 g/mol) is a synthetic small-molecule carboxamide belonging to the N-benzylpiperidine naphthamide class. It features a naphthalene-2-carboxamide core connected via a methylene (CH2) spacer to a 1-benzylpiperidin-4-yl moiety.

Molecular Formula C24H26N2O
Molecular Weight 358.5 g/mol
Cat. No. B12311790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide
Molecular FormulaC24H26N2O
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4
InChIInChI=1S/C24H26N2O/c27-24(23-11-10-21-8-4-5-9-22(21)16-23)25-17-19-12-14-26(15-13-19)18-20-6-2-1-3-7-20/h1-11,16,19H,12-15,17-18H2,(H,25,27)
InChIKeyDNEXQFKMZBOYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide (CAS 1208512-99-5): Procurement-Relevant Identity and Class Profile


N-[(1-Benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide (CAS 1208512-99-5, MF C24H26N2O, MW 358.48 g/mol) is a synthetic small-molecule carboxamide belonging to the N-benzylpiperidine naphthamide class . It features a naphthalene-2-carboxamide core connected via a methylene (CH2) spacer to a 1-benzylpiperidin-4-yl moiety. This methylene insertion distinguishes it from the more extensively characterized direct-attachment analog N-(1-benzylpiperidin-4-yl)naphthalene-2-carboxamide (CAS 848576-43-2, CHEMBL228972), which lacks the spacer [1]. The compound is supplied by multiple vendors at ≥95% purity with batch-specific QC data (NMR, HPLC, GC) available . Its structure places it at the intersection of dopamine D4/5-HT2A receptor ligand space (benzylpiperidine naphthamides) and cholinesterase/MAO-B inhibitor space (naphthalene-2-carboxamide derivatives), making structural differentiation from in-class analogs a critical factor in procurement decisions [2][3].

Why N-[(1-Benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide Cannot Be Replaced by In-Class Naphthamides Without Quantitative Justification


The methylene (CH2) spacer between the piperidine ring and the carboxamide nitrogen in N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide is not a minor structural perturbation—it fundamentally alters the geometry, conformational flexibility, and hydrogen-bonding capacity of the pharmacophore relative to direct-attachment analogs like CHEMBL228972 [1]. Published head-to-head data on the closely related 3-methoxy-substituted methylene-spacer scaffold (CHEMBL61248) demonstrate that this spacer shifts the D4.2/D2L selectivity ratio from >90-fold (direct-attachment, Ki D4.2 = 11 nM vs Ki D2L > 1000 nM) to approximately 6-fold (methylene-spacer, Ki D4.2 = 20 nM vs Ki D2L = 126 nM), accompanied by a 1.8-fold reduction in absolute D4.2 affinity [2][3]. In the 2-naphthamide series, the benzyl substituent on the piperidine nitrogen was identified as the optimal group for D4.2/5-HT2A interaction, and the naphthalene-2-carboxamide (vs. naphthalene-1-carboxamide) regioisomer was specifically required to retain dual D4.2/5-HT2A activity [4]. Generic substitution with a direct-attachment or 1-naphthamide analog without quantitative binding confirmation thus risks losing the target pharmacological profile.

Quantitative Differentiation Evidence for N-[(1-Benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide vs. Closest Analogs


Methylene Spacer Insertion Alters D4.2/D2L Selectivity Profile vs. Direct-Attachment Analog CHEMBL228972

The target compound incorporates a CH2 spacer between the piperidine ring and the carboxamide nitrogen—a feature absent in the direct-attachment comparator CHEMBL228972. Quantitative binding data for the methylene-spacer scaffold (3-methoxy analog CHEMBL61248) vs. the direct-attachment scaffold (CHEMBL228972) reveals that spacer insertion reduces D4.2 affinity 1.8-fold (Ki 20 nM vs. 11 nM) but increases D2L affinity ≥8-fold (Ki 126 nM vs. >1000 nM), compressing the D4.2/D2L selectivity window from >90-fold to 6.3-fold [1][2]. This demonstrates that the spacer does not merely attenuate potency—it qualitatively reshapes the receptor selectivity profile.

Dopamine D4 receptor D2L selectivity SAR linker length

5-HT2A Receptor Affinity Retention in the 2-Naphthamide Methylene-Spacer Series vs. 1-Naphthamide Regioisomers

In the Carato et al. series, the 2-naphthamide regioisomer (to which the target compound belongs) was essential for retaining 5-HT2A receptor affinity alongside D4.2 activity. The direct-attachment 2-naphthamide CHEMBL228972 shows Ki 5-HT2A = 44 nM [1]. In contrast, the 1-naphthamide positional isomer with a phenylpropyl N-substituent showed strongly reduced 5-HT2A affinity despite retaining D4.2 potency (the most potent D4.2 ligand in the 1-naphthamide series possessed a phenylpropyl moiety, but its 5-HT2A affinity was strongly reduced) [2]. This confirms that naphthalene-2-carboxamide is the privileged regioisomer for dual D4/5-HT2A engagement.

5-HT2A receptor Serotonin receptor Regioisomer SAR

Benzyl N-Substitution on Piperidine Is Optimal for D4.2/5-HT2A Receptor Interaction in the 2-Naphthamide Series

The Carato Part I study systematically compared N-substituents on the piperidine ring in the 2-naphthamide scaffold. A benzyl moiety was identified as the optimal choice for favorable interaction with both D4.2 and 5-HT2A receptors [1]. Increasing the linker length between the phenyl ring and the basic nitrogen (e.g., phenethyl or phenylpropyl) led to decreased affinity for both receptors [1]. The target compound retains this optimal benzyl substitution, whereas analogs with propargyl (anti-Alzheimer's series, IC50 hBChE = 21.3 nM [2]) redirect pharmacological activity away from dopaminergic/serotonergic targets toward cholinesterase inhibition.

N-Benzylpiperidine SAR D4.2 receptor Linker length effects

3-Methoxy Substitution on the Naphthalene Ring Boosts D4.2 Affinity on the Methylene-Spacer Scaffold: A Derivatization Vector

Within the methylene-spacer scaffold, the addition of a 3-methoxy group on the naphthalene ring (CHEMBL61248) yields Ki D4.2 = 20 nM and Ki D2L = 126 nM [1]. The unsubstituted target compound lacks published binding data, but SAR from the direct-attachment series indicates that 3-methoxy, 3-methyl, and 4-methyl substituents on the benzyl ring (Part II) were favorable for D4.2 affinity, while halogen substitution reduced affinity in the 2-naphthamide series [2]. This identifies the 3-methoxy and 3/4-methyl positions as productive derivatization vectors for enhancing target engagement on the methylene-spacer scaffold.

Substituent SAR D4.2 affinity enhancement 3-Methoxy naphthamide

Naphthalene-2-Carboxamide Class-Level Cholinesterase Inhibition and Blood-Brain Barrier Permeability: Divergent Application Space

Naphthalene-2-carboxamide derivatives with N-substituted piperidine moieties have demonstrated potent, selective human butyrylcholinesterase (hBChE) inhibition with blood-brain barrier (BBB) permeability. In the N-propargylpiperidine naphthalene-2-carboxamide series, all compounds inhibited hBChE with good selectivity over acetylcholinesterase (AChE) and crossed the BBB in a parallel artificial membrane permeability assay (PAMPA-BBB) [1]. The most potent compound (compound 7) showed IC50 = 21.3 nM against hBChE [1][2]. While the target compound bears a benzyl rather than propargyl N-substituent, the shared naphthalene-2-carboxamide pharmacophore suggests potential for cholinesterase engagement, though this has not been experimentally confirmed for the benzyl-substituted methylene-spacer scaffold.

Butyrylcholinesterase Blood-brain barrier Multitarget ligand

Vendor-Supplied Analytical Characterization Enables Procurement-Quality Verification vs. Uncharacterized Analogs

N-[(1-Benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide (CAS 1208512-99-5) is commercially available at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of characterization exceeds that of many structurally similar screening compounds offered without analytical documentation, reducing the risk of purchasing misidentified or impure material. The molecular formula C24H26N2O (MW 358.48 g/mol) is verified by the supplier against the CAS registry .

Quality control Batch-specific analytics Procurement reliability

Evidence-Based Application Scenarios for N-[(1-Benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide in Scientific Procurement


D4.2/D2L Selectivity Profiling Using Methylene-Spacer Scaffold as a Moderate-Selectivity Comparator

The methylene-spacer scaffold (as demonstrated by the 3-methoxy analog CHEMBL61248 with D4.2/D2L selectivity ratio of 6.3) provides a moderate-selectivity D4.2 tool compound phenotype, in contrast to the >90-fold selectivity of the direct-attachment analog CHEMBL228972 . Researchers investigating the functional consequences of graded D4/D2 selectivity can procure the target compound as the unsubstituted baseline scaffold alongside CHEMBL228972 (high D4 selectivity) to establish a selectivity-activity relationship curve .

Dual D4/5-HT2A Ligand Development Using 2-Naphthamide Privileged Scaffold as Starting Point

The 2-naphthamide regioisomer is required to retain 5-HT2A affinity alongside D4.2 activity, as 1-naphthamide analogs lose 5-HT2A engagement . The target compound, bearing an unsubstituted naphthalene-2-carboxamide core with the optimal benzyl N-substituent, serves as the minimal pharmacophore for dual D4/5-HT2A activity . Medicinal chemistry teams can use it as the starting scaffold for systematic substitution studies, particularly at the 3-position of the naphthalene (3-OMe analog: Ki D4.2 = 20 nM) and the 3/4-position of the benzyl ring (both favorable for D4.2 affinity) .

Building Block for Focused Compound Library Synthesis Targeting GPCR and Cholinesterase Space

As a synthetic building block, N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide provides a versatile scaffold with two primary diversification points: (i) the benzyl group on the piperidine nitrogen, which can be replaced to shift pharmacology between dopaminergic/serotonergic GPCR targets (benzyl optimal ) and cholinesterase/MAO-B targets (propargyl optimal, hBChE IC50 = 21.3 nM ), and (ii) the naphthalene ring, which can be substituted (e.g., 3-methoxy) to modulate receptor affinity and subtype selectivity . The compound is available at 95% purity with verified analytical data, supporting reliable library synthesis .

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